molecular formula C29H28N4O3S B2799079 N-(3,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 892384-61-1

N-(3,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2799079
CAS RN: 892384-61-1
M. Wt: 512.63
InChI Key: MBVCVDSTPCSABN-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H28N4O3S and its molecular weight is 512.63. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

New derivatives of thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidine, similar to the compound , have been synthesized and characterized, showing its potential in the field of heterocyclic chemistry. This compound is a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis and potential applications in medicinal chemistry (Elian, Abdelhafiz, & Abdelreheim, 2014).

Synthesis of Isoxazolines and Isoxazoles

Research shows that derivatives similar to the compound can be used to synthesize isoxazolines and isoxazoles, indicating its utility in the synthesis of these important heterocyclic compounds. Such compounds have various applications, including as pharmaceutical intermediates (Rahmouni et al., 2014).

Antimicrobial Activity

Compounds derived from similar pyrazolopyridine moieties have been synthesized and evaluated as antimicrobial agents. This suggests that the compound could be a precursor or an intermediate in the synthesis of antimicrobial agents, highlighting its significance in medicinal chemistry and pharmacology (Abu-Melha, 2013).

Synthesis of Pyridopyrimidines and Related Heterocycles

Similar compounds have been used in the synthesis of various pyridopyrimidines and related heterocycles. These heterocyclic compounds have broad applications, including in the development of new pharmaceuticals and agrochemicals (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis of Pyrido[2,3-d]pyrimidine and Related Compounds

Research demonstrates the utility of similar compounds in the synthesis of pyrido[2,3-d]pyrimidines and related heterocycles. Such compounds are valuable in various fields, including organic synthesis, material science, and drug development (Su et al., 1986).

Synthesis of Thienopyrimidines

Similar compounds have been used in the synthesis of thienopyrimidines, a class of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Elneairy, 2010).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S/c1-16-5-7-20(8-6-16)27-32-28-24(12-23-21(14-34)13-30-19(4)26(23)36-28)29(33-27)37-15-25(35)31-22-10-17(2)9-18(3)11-22/h5-11,13,34H,12,14-15H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVCVDSTPCSABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide

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